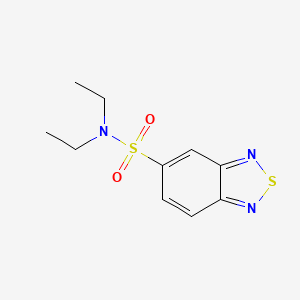![molecular formula C20H16O4 B5701988 6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzoate](/img/structure/B5701988.png)
6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzoate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzoate is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways such as the PI3K/Akt/mTOR pathway, NF-κB pathway, and MAPK pathway. It has also been shown to have antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to have neuroprotective effects and improve cognitive function.
実験室実験の利点と制限
One of the main advantages of 6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzoate is its potential as a lead compound for the development of novel drugs. It has also been shown to be relatively easy to synthesize. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of 6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzoate. One future direction is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another future direction is the study of its potential as a plant growth regulator in agriculture. Additionally, further studies are needed to fully understand its mechanism of action and potential clinical applications. Finally, the synthesis of novel derivatives of this compound could lead to the development of more potent and selective drugs.
Conclusion:
In conclusion, 6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzoate is a synthetic compound that has shown promising results in various scientific research applications. Its potential as a lead compound for the development of novel drugs, plant growth regulator, and precursor for the synthesis of novel materials make it a valuable compound for further study. However, more research is needed to fully understand its mechanism of action and potential clinical applications.
合成法
The synthesis of 6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzoate involves the reaction of 6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene and benzoic anhydride in the presence of a Lewis acid catalyst. The reaction is carried out under reflux conditions, and the product is obtained after purification through column chromatography.
科学的研究の応用
6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzoate has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. In agriculture, it has been studied for its potential as a plant growth regulator. In material science, it has been studied for its potential as a precursor for the synthesis of novel materials.
特性
IUPAC Name |
(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O4/c1-12-17(23-19(21)13-6-3-2-4-7-13)11-10-15-14-8-5-9-16(14)20(22)24-18(12)15/h2-4,6-7,10-11H,5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQULRXCPPRGRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 3-[(4-tert-butylbenzoyl)amino]benzoate](/img/structure/B5701907.png)

![3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5701930.png)

![ethyl 2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B5701942.png)
![1-methyl-N-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B5701950.png)

![1-(3,5-dimethylphenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5701961.png)

![5-[(4-tert-butylbenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5701973.png)
![N'-[(2-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5701980.png)

![2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5701999.png)
![ethyl {2-[(benzylsulfonyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5702018.png)